(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
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Overview
Description
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[52101,5]dec-8-en-4-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves multiple steps, including the formation of the azetidine ring and the tricyclic core. Common synthetic routes may involve the use of starting materials such as azetidine derivatives, phenyl ethyl compounds, and various reagents to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of (1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures and azetidine derivatives, such as:
Steviol glycosides: Compounds with a tricyclic core and various functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties and a similar structural complexity.
Uniqueness
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[52101,5]dec-8-en-4-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-2-4-14(5-3-13)7-9-22-12-21-8-6-16(27-21)17(18(21)20(22)26)19(25)23-10-15(24)11-23/h2-6,8,15-18,24H,7,9-12H2,1H3/t16-,17?,18?,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVGGRETBGVCF-RJPLPAITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CC(C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CC(C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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